N,N-diethyl-4,5-dimethoxy-2-nitrobenzamide
Description
N,N-Diethyl-4,5-dimethoxy-2-nitrobenzamide is a nitro-substituted benzamide derivative characterized by a central benzene ring with methoxy groups at positions 4 and 5, a nitro group at position 2, and a diethylamide moiety at the carboxamide position. Synthetically, it can be derived from 4,5-dimethoxy-2-nitrobenzoic acid via amidation with diethylamine, as demonstrated in protocols involving thionyl chloride and ammonia .
Properties
IUPAC Name |
N,N-diethyl-4,5-dimethoxy-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O5/c1-5-14(6-2)13(16)9-7-11(19-3)12(20-4)8-10(9)15(17)18/h7-8H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFKRYMJGLWGVNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=C(C=C1[N+](=O)[O-])OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4,5-dimethoxy-2-nitrobenzamide typically involves the nitration of 4,5-dimethoxybenzoic acid followed by amidation. The nitration process introduces the nitro group into the aromatic ring, while the amidation step involves the reaction of the nitrobenzoic acid derivative with diethylamine to form the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, or other reducing agents.
Substitution: Nucleophiles such as halides, thiols, or amines under basic or acidic conditions.
Major Products Formed
Reduction: The major product is N,N-diethyl-4,5-diamino-2-nitrobenzamide.
Substitution: The products depend on the nucleophile used; for example, replacing methoxy groups with halides would yield halogenated derivatives.
Scientific Research Applications
N,N-diethyl-4,5-dimethoxy-2-nitrobenzamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-diethyl-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Research Findings and Implications
Reactivity : The nitro group in this compound is pivotal for reductions to diamines (e.g., using SnCl₂), enabling access to heterocyclic scaffolds .
Synthetic Versatility : The compound serves as a versatile intermediate for generating diverse heterocycles, underscoring its utility in medicinal chemistry .
Biological Activity
N,N-diethyl-4,5-dimethoxy-2-nitrobenzamide is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Chemical Structure and Properties
This compound features a unique combination of functional groups that contribute to its biological activity. The chemical structure can be summarized as follows:
- Chemical Formula : C13H18N2O4
- Molecular Weight : 250.29 g/mol
- Functional Groups :
- Diethyl amine
- Dimethoxy groups
- Nitro group
The biological activity of this compound is primarily attributed to its interactions with various molecular targets within cells:
- Antimicrobial Activity : The compound exhibits potential antimicrobial properties by disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways. This mechanism is similar to that observed in other nitro-containing compounds.
- Anticancer Activity : Research indicates that this compound may induce apoptosis in cancer cells through the activation of caspases and the disruption of mitochondrial membrane potential. This action suggests a mechanism involving oxidative stress and mitochondrial dysfunction.
- Cholinesterase Inhibition : Preliminary studies have shown that derivatives of this compound can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical enzymes in the regulation of neurotransmission. This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially enhancing cognitive function .
In Vitro Studies
In vitro assays have demonstrated the biological efficacy of this compound against various cell lines. The following table summarizes key findings from recent studies:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| SH-SY5Y (neuronal) | 10 | AChE inhibition | |
| MCF-7 (breast cancer) | 15 | Apoptosis induction | |
| E. coli (bacterial) | 20 | Cell wall synthesis disruption |
These studies highlight the compound’s promising potential as both an antimicrobial and anticancer agent.
Case Studies
- Anticancer Properties : A study focused on the anticancer effects of this compound revealed significant cytotoxicity against MCF-7 breast cancer cells. The mechanism was linked to mitochondrial dysfunction and subsequent apoptosis, with an IC50 value determined at 15 µM.
- Neuroprotective Effects : Another investigation assessed the neuroprotective capabilities of related compounds in models of neurodegeneration. The results indicated that derivatives could effectively inhibit AChE, suggesting therapeutic potential for cognitive disorders .
Comparative Analysis
When compared to similar compounds, this compound exhibits distinct biological activities due to its specific structural features:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-bromophenyl)-4,5-dimethoxybenzamide | Lacks nitro group | Reduced antimicrobial activity |
| N,N-diethyl-4,5-dimethoxybenzamide | Contains diethyl and nitro groups | Enhanced anticancer and antimicrobial properties |
| 4,5-Dimethoxy-2-nitrobenzoic acid | Precursor without amine link | Limited biological activity |
This comparative analysis underscores the unique biological profile conferred by the presence of both diethyl and nitro groups in this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
